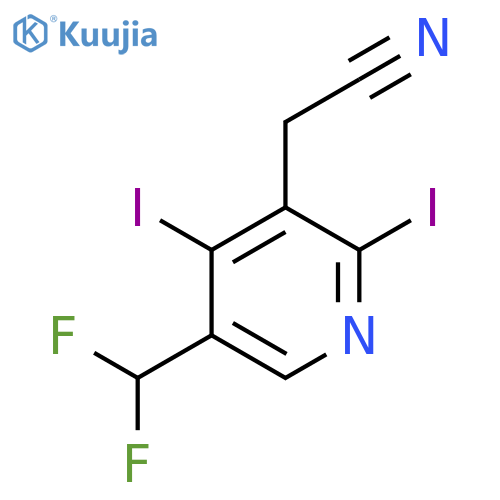Cas no 1803704-79-1 (5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile)

1803704-79-1 structure
商品名:5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile
CAS番号:1803704-79-1
MF:C8H4F2I2N2
メガワット:419.936512947083
CID:4851104
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile
-
- インチ: 1S/C8H4F2I2N2/c9-7(10)5-3-14-8(12)4(1-2-13)6(5)11/h3,7H,1H2
- InChIKey: WHAYYUIOPZMQMU-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C=1CC#N)I)C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 241
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.5
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072422-500mg |
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile |
1803704-79-1 | 97% | 500mg |
$806.85 | 2022-04-02 | |
| Alichem | A029072422-250mg |
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile |
1803704-79-1 | 97% | 250mg |
$499.20 | 2022-04-02 | |
| Alichem | A029072422-1g |
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile |
1803704-79-1 | 97% | 1g |
$1,579.40 | 2022-04-02 |
5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
1803704-79-1 (5-(Difluoromethyl)-2,4-diiodopyridine-3-acetonitrile) 関連製品
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
